molecular formula C22H16BrNO4 B3988986 4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

Cat. No. B3988986
M. Wt: 438.3 g/mol
InChI Key: ODSWUCHDWZJBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate, also known as BPTB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a potent inhibitor of the enzyme human carbonic anhydrase II (hCA II), which has been implicated in a variety of diseases, including glaucoma, osteoporosis, and cancer. In

Mechanism of Action

4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate inhibits hCA II by binding to its active site and preventing the formation of the enzyme-substrate complex. This results in a decrease in the activity of the enzyme, leading to a reduction in the production of carbonic acid. Carbonic acid is involved in the regulation of pH in various tissues, and its overproduction has been implicated in several diseases.
Biochemical and Physiological Effects
This compound has been shown to have promising activity against glaucoma, osteoporosis, and cancer. In glaucoma, this compound has been shown to reduce intraocular pressure by inhibiting the production of carbonic acid in the eye. In osteoporosis, this compound has been shown to increase bone mineral density by inhibiting the activity of hCA II in osteoclasts. In cancer, this compound has been shown to inhibit the growth of cancer cells by reducing the production of carbonic acid in the tumor microenvironment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate in lab experiments is its potent inhibition of hCA II, which makes it a valuable tool for studying the role of this enzyme in various diseases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate. One direction is the development of more potent inhibitors of hCA II, which could lead to the development of more effective drugs for the treatment of diseases such as glaucoma, osteoporosis, and cancer. Another direction is the study of the role of hCA II in other diseases, such as Alzheimer's disease and epilepsy, which could lead to the development of new treatments for these diseases. Finally, the development of new synthesis methods for this compound could lead to improvements in its yield and purity, making it more accessible for research.

Scientific Research Applications

4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate has been studied extensively in the field of medicinal chemistry due to its potent inhibition of hCA II. This enzyme is involved in the regulation of pH in various tissues and has been implicated in several diseases, including glaucoma, osteoporosis, and cancer. This compound has been shown to have promising activity against these diseases, making it a potential drug candidate.

properties

IUPAC Name

(4-bromophenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4/c23-15-5-9-17(10-6-15)28-22(27)12-3-7-16(8-4-12)24-20(25)18-13-1-2-14(11-13)19(18)21(24)26/h1-10,13-14,18-19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSWUCHDWZJBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 2
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4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 3
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4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 4
Reactant of Route 4
4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 5
Reactant of Route 5
4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Reactant of Route 6
Reactant of Route 6
4-bromophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate

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